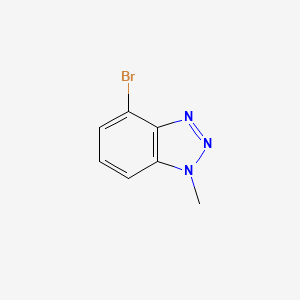

4-Bromo-1-methyl-1H-1,2,3-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Bromo-1-methyl-1H-1,2,3-benzotriazole and related compounds typically involves the substitution reactions starting from 1-chlorobenzotriazole with bromine and iodine to obtain the bromo- and iodo- derivatives, respectively. These reactions indicate the compound's reactivity as a source of electrophilic bromine, with pentachlorobenzotriazole showing greater reactivity due to its more pronounced positive halogen character (Sasse & Storr, 1978).

Molecular Structure Analysis

The molecular structure and spectral properties of benzotriazole derivatives have been extensively studied. For example, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a related compound, has been analyzed through X-ray diffraction revealing its crystalline structure and highlighting the importance of intramolecular and intermolecular interactions in stabilizing these compounds (Arunagiri et al., 2018).

Chemical Reactions and Properties

Benzotriazole derivatives undergo various chemical reactions, including nucleophilic aromatic substitution, where the bromine atom in 4-bromo-5-nitrophthalodinitrile is substituted by a 2-aminophenylamine residue. This process further leads to the synthesis of metal complexes of octasubstituted phthalocyanines, showcasing the compound's versatility in forming complex structures and engaging in nucleophilic substitution reactions (Znoiko et al., 2007).

Aplicaciones Científicas De Investigación

Environmental Persistence and Removal

- 4-Bromo-1-methyl-1H-1,2,3-benzotriazole, as part of the benzotriazole family, is used in various industrial and household applications. These substances, including 1H-benzo-1,2,3-triazole (BTri) and its methylated analogs, act as corrosion inhibitors. They have been identified in wastewater and surface waters due to their polar nature and poor degradability. Studies have shown that traditional wastewater treatment processes only partially remove these compounds, necessitating additional treatments like activated carbon filtration or ozonation for more effective elimination (Reemtsma et al., 2010).

Biotransformation and Environmental Impact

- Benzotriazoles undergo various aerobic biological degradation mechanisms in activated sludge. Research has identified several major transformation products, demonstrating the wide range of possible reactions including oxidation, alkylation, and hydroxylation. These findings highlight the significance of cometabolic processes for micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

Photodegradation Studies

- The study of photodegradation of benzotriazoles under simulated sunlight has been conducted to understand their environmental fate. This research is crucial for assessing the degradation processes of these compounds in surface waters. The identification of transformation products and pathways provides insights into their reactivity and potential environmental persistence (Weidauer et al., 2016).

Synthesis and Reactivity Studies

- Research has been conducted on the synthesis and reactivity of 1-bromo-benzotriazoles, providing valuable insights into their chemical properties. These compounds serve as reactive oxidants and sources of electrophilic bromine, indicating their potential applications in various chemical processes (Sasse & Storr, 1978).

Mecanismo De Acción

Target of Action

Benzotriazole, a similar compound, is known to act as a corrosion inhibitor for copper . It forms a stable coordination compound on a copper surface, preventing undesirable surface reactions .

Mode of Action

Benzotriazole, a structurally similar compound, can bind to other species using its lone pair electrons . This property allows it to form a stable coordination compound on a copper surface, acting as a corrosion inhibitor .

Result of Action

Benzotriazole, a structurally similar compound, is known to prevent undesirable surface reactions on copper, acting as an effective corrosion inhibitor .

Propiedades

IUPAC Name |

4-bromo-1-methylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFALXBGBJHMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1378259-89-2 |

Source

|

| Record name | 4-bromo-1-methyl-1H-1,2,3-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)

![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)

![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)

![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)